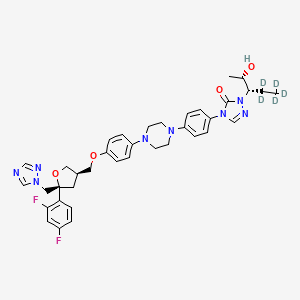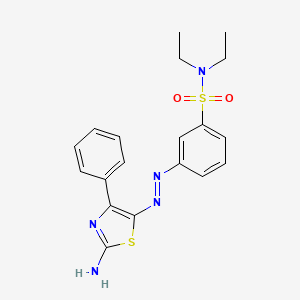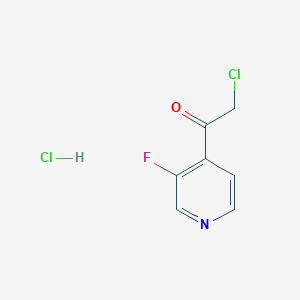
3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is a complex organic compound that features a carbazole moiety substituted with dichloro groups. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” typically involves multi-step organic reactions. A possible synthetic route could include:
N-Alkylation: Starting with 3,6-dichlorocarbazole, an alkylation reaction with an appropriate alkyl halide can introduce the 2-hydroxypropyl group.
Amination: The intermediate can then undergo an amination reaction with 3-aminopropan-1-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted carbazole derivatives.
科学研究应用
Chemistry
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: These compounds can act as ligands in metal-catalyzed reactions.
Biology and Medicine
Pharmaceuticals: Carbazole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Probes: Used in the study of biological systems due to their fluorescent properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their stable chromophore structure.
作用机制
The mechanism of action of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” would depend on its specific application. For instance:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Organic Electronics: It may facilitate charge transport in electronic devices.
相似化合物的比较
Similar Compounds
3,6-Dichlorocarbazole: The parent compound without the hydroxypropyl and amino groups.
Carbazole: The unsubstituted parent compound.
N-Alkylcarbazoles: Compounds with various alkyl groups attached to the nitrogen atom.
Uniqueness
“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is unique due to the presence of both the dichloro and hydroxypropylamino groups, which may confer specific electronic, steric, and reactive properties not found in simpler carbazole derivatives.
属性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKYGWNPGODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
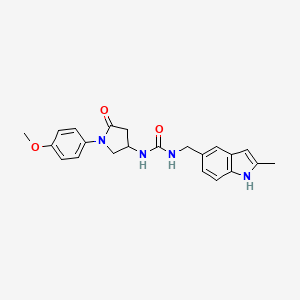
![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)
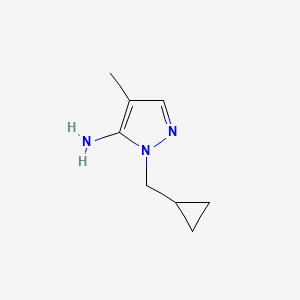
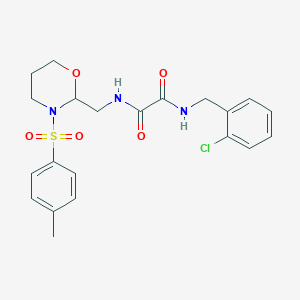
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)
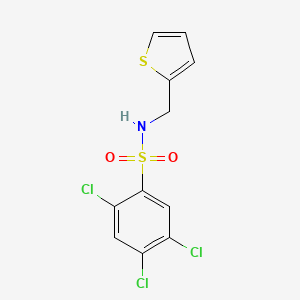
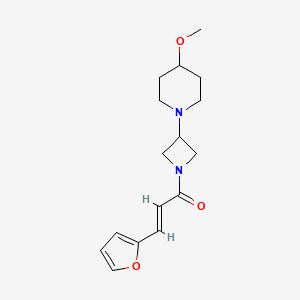
![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2521558.png)
